3-Methylquinoxaline-2-carboxylic acid
Overview
Description
3-Methylquinoxaline-2-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2. It is a derivative of quinoxaline, featuring a carboxylic acid group at the second position and a methyl group at the third position of the quinoxaline ring.
Mechanism of Action
Target of Action
3-Methylquinoxaline-2-carboxylic acid (MQCA) is a major metabolite of olaquindox, an antibiotic and swine growth regulator It’s known that mqca can induce cell cycle arrest at the s phase in hepg2 cells , suggesting that it may interact with cellular components involved in cell cycle regulation.
Mode of Action
It has been observed that mqca can induce cell cycle arrest at the s phase in hepg2 cells . This suggests that MQCA may interact with cellular components involved in cell cycle regulation, leading to changes in cell proliferation.
Biochemical Pathways
MQCA has been associated with oxidative stress in HepG2 cells . It has been observed to damage the antioxidant defense abilities of these cells by reducing the activities of endogenous antioxidant enzymes, lowering glutathione concentration, and elevating malondialdehyde level . This suggests that MQCA may affect biochemical pathways related to oxidative stress and antioxidant defense.
Pharmacokinetics
Information on the pharmacokinetics of MQCA is limited. It’s known that mqca is a metabolite of olaquindox . As such, its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by the metabolic processes that convert olaquindox into MQCA.
Result of Action
The primary result of MQCA’s action is cytotoxicity in HepG2 cells . This cytotoxicity is manifested as cell cycle arrest at the S phase, which inhibits cell proliferation . Additionally, MQCA induces oxidative stress in these cells, which can lead to further cellular damage .
Action Environment
The action of MQCA may be influenced by various environmental factors. For instance, the metabolic processes that convert olaquindox into MQCA could be affected by factors such as the presence of other substances, the pH of the environment, and the temperature . .
Biochemical Analysis
Biochemical Properties
3-Methylquinoxaline-2-carboxylic Acid plays a role in biochemical reactions, particularly in the context of cell cycle regulation. It has been found to induce cell cycle arrest at the S phase .
Cellular Effects
The effects of this compound on cells have been studied in the context of Chang liver cells. It has been found to be toxic to these cells in a concentration- and time-dependent manner . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its role in cell cycle regulation, it is likely that its effects on cellular function may change over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylquinoxaline-2-carboxylic acid typically involves the reaction of 3-methylquinoxaline with suitable reagents to introduce the carboxylic acid group. One common method involves the use of acetoacetic ester, dimethylformamide (DMF), and potassium carbonate (K2CO3) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
3-Methylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dicarboxylic acid, 3-methylquinoxaline-2-carboxaldehyde, and various substituted quinoxaline derivatives .
Scientific Research Applications
3-Methylquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxylic acid: Lacks the methyl group at the third position.
3-Methylquinoxaline: Lacks the carboxylic acid group at the second position.
Quinoxaline-2,3-dicarboxylic acid: Contains an additional carboxylic acid group at the third position.
Uniqueness
3-Methylquinoxaline-2-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methylquinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNADFNSANIPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424475 | |
Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74003-63-7 | |
Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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